Monodispersity vs. Polydisperse PEG
m-PEG23-alcohol has a molecular weight of 1045.25 g/mol, which corresponds to a chain of 23 ethylene glycol (EG) units . This results in a significantly longer spacer arm than commonly employed shorter PEG linkers such as m-PEG10-alcohol (10 EG units, MW ~500 g/mol) and m-PEG16-alcohol (16 EG units, MW 736.89 g/mol) [1]. The extended chain length of m-PEG23-alcohol is specifically designed to accommodate greater spatial separation between the two ligands in a PROTAC molecule, which is crucial for target proteins with deep or sterically hindered binding pockets where shorter linkers fail to form productive ternary complexes [2].
| Evidence Dimension | Molecular Weight (g/mol) and Ethylene Glycol (EG) Repeat Units |
|---|---|
| Target Compound Data | MW = 1045.25 g/mol, 23 EG units |
| Comparator Or Baseline | m-PEG10-alcohol: MW ~500 g/mol, 10 EG units; m-PEG16-alcohol: MW = 736.89 g/mol, 16 EG units |
| Quantified Difference | MW difference: +545.25 g/mol vs. m-PEG10; +308.36 g/mol vs. m-PEG16. Chain length difference: +13 EG units vs. m-PEG10; +7 EG units vs. m-PEG16. |
| Conditions | Calculated based on molecular formula and structural data. |
Why This Matters
This quantifiable difference in chain length directly impacts the accessible distance for ternary complex formation in PROTACs, making m-PEG23-alcohol a distinct tool for cases where shorter linkers are ineffective.
- [1] GlpBio. (n.d.). m-PEG10-alcohol. Retrieved from https://www.glpbio.com/jp/m-peg10-alcohol.html View Source
- [2] BOC Sciences. (n.d.). PEG Linkers for PROTAC Design: Boosting Solubility and Flexibility in Drug Discovery. Retrieved from https://ptc.bocsci.com/peg-linkers-for-protac-design-boosting-solubility-and-flexibility-in-drug-discovery View Source
